molecular formula C24H32N2O4S2 B2753708 4,4'-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1'-biphenyl CAS No. 330460-95-2

4,4'-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1'-biphenyl

Cat. No.: B2753708
CAS No.: 330460-95-2
M. Wt: 476.65
InChI Key: PHXNVOQCEARPNR-UHFFFAOYSA-N
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Description

4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl is a complex organic compound featuring two piperidine rings attached to a biphenyl core via sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled in the presence of a palladium catalyst and a base.

    Introduction of Sulfonyl Groups: The biphenyl core is then treated with sulfonyl chloride in the presence of a base to introduce the sulfonyl groups.

    Attachment of Piperidine Rings: Finally, the sulfonylated biphenyl is reacted with 4-methylpiperidine under basic conditions to attach the piperidine rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its ability to cross the blood-brain barrier.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

    4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl: Similar in structure but with different substituents on the piperidine rings.

    4,4’-Bis((4-ethylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl: Features ethyl groups instead of methyl groups on the piperidine rings.

    4,4’-Bis((4-phenylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl: Contains phenyl groups on the piperidine rings.

Uniqueness: 4,4’-Bis((4-methylpiperidin-1-yl)sulfonyl)-1,1’-biphenyl is unique due to its specific combination of piperidine rings and sulfonyl linkages, which confer distinct chemical and biological properties. Its ability to cross the blood-brain barrier and potential therapeutic applications make it a compound of significant interest.

Properties

IUPAC Name

4-methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S2/c1-19-11-15-25(16-12-19)31(27,28)23-7-3-21(4-8-23)22-5-9-24(10-6-22)32(29,30)26-17-13-20(2)14-18-26/h3-10,19-20H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXNVOQCEARPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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